molecular formula C8H6BrN3O B1524858 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1283108-13-3

3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B1524858
CAS No.: 1283108-13-3
M. Wt: 240.06 g/mol
InChI Key: HJKGVCYLZLWOGD-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound can be traced to the broader evolution of oxadiazole chemistry, which began with the pioneering work of Tiemann and Kruger in the late 19th century. The synthesis of 1,2,4-oxadiazole derivatives has undergone significant refinement since these early investigations, with modern methodologies now employing sophisticated approaches such as amidoxime-carboxylic acid coupling reactions and novel one-pot synthetic procedures. The specific compound under discussion represents a convergence of two important research trajectories: the development of brominated pyridine derivatives and the advancement of oxadiazole synthesis methodologies. Recent synthetic innovations have enabled the preparation of complex oxadiazole-pyridine hybrids through acid-catalyzed reactions of pyridine-N-oxides with dialkylcyanamides, demonstrating the evolution of synthetic chemistry towards more efficient and versatile approaches.

The emergence of this particular hybrid structure reflects the pharmaceutical industry's increasing recognition of the value of combining multiple pharmacophores within a single molecular entity. The incorporation of a bromine atom at the 3-position of the pyridine ring provides opportunities for further derivatization through nucleophilic substitution reactions, while the 1,2,4-oxadiazole moiety contributes to the molecule's potential for hydrogen bonding and electronic interactions. This strategic combination has been informed by decades of structure-activity relationship studies that have identified both pyridine and oxadiazole rings as privileged structures in medicinal chemistry.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of a broader class of biologically active compounds. Oxadiazoles are considered to be derived from furan through the replacement of two methylene groups with two pyridine-type nitrogen atoms, creating heterocyclic systems with unique electronic properties. The 1,2,4-oxadiazole isomer, specifically, has garnered considerable attention due to its stability and versatility in chemical transformations, making it an ideal scaffold for the development of novel therapeutic agents.

The incorporation of pyridine rings into oxadiazole-containing molecules has been shown to enhance their biological activity through multiple mechanisms. Research has demonstrated that oxadiazole-pyridine hybrids can participate in pi-pi noncovalent interactions with biological targets, particularly in the context of protein binding and nucleic acid recognition. These interactions are facilitated by the electron-deficient nature of both the oxadiazole and pyridine rings, which enables them to engage in favorable stacking interactions with electron-rich aromatic systems in biological macromolecules.

The presence of the bromine substituent in this compound introduces additional significance from a synthetic chemistry perspective. Bromine serves as an excellent leaving group for various cross-coupling reactions, including Suzuki, Stille, and Heck reactions, thereby providing access to a vast array of derivative compounds. This synthetic versatility makes the compound valuable not only as a potential therapeutic agent but also as an intermediate in the synthesis of more complex molecular structures.

Classification and Nomenclature

The systematic classification of this compound requires consideration of both its structural components and its position within the broader taxonomy of heterocyclic compounds. According to IUPAC nomenclature principles, the compound is formally named as this compound, with the pyridine ring serving as the parent structure and the oxadiazole moiety functioning as a substituent. Alternative nomenclature systems may refer to this compound as 5-(5-bromopyridin-3-yl)-3-methyl-1,2,4-oxadiazole, emphasizing the oxadiazole core as the primary structural feature.

The compound belongs to the broader class of heteroaryl-substituted oxadiazoles, which have emerged as important pharmacophores in medicinal chemistry. Within this classification, it specifically represents a member of the 1,2,4-oxadiazole family, distinguished from the 1,3,4-oxadiazole isomers by the relative positioning of the nitrogen and oxygen atoms within the five-membered ring. The molecular formula C8H6BrN3O indicates the presence of three nitrogen atoms, one oxygen atom, and one bromine atom within an eight-carbon framework, providing a molecular weight that facilitates favorable pharmacokinetic properties.

From a structural perspective, the compound can be classified as a biheterocyclic system, incorporating both six-membered (pyridine) and five-membered (oxadiazole) aromatic rings. This classification is significant because biheterocyclic compounds often exhibit enhanced biological activity compared to their monoheterocyclic counterparts, due to their increased structural complexity and the potential for multiple points of interaction with biological targets.

Classification Parameter Description
Chemical Class Heteroaryl-substituted 1,2,4-oxadiazole
Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
Ring System Biheterocyclic (pyridine + oxadiazole)
Functional Groups Halogen (Br), Methyl, Oxadiazole
IUPAC Name This compound

Structural Relationship to Similar Oxadiazole-Pyridine Hybrids

The structural relationships between this compound and related oxadiazole-pyridine hybrids reveal important patterns in molecular design and biological activity. A closely related compound, 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine, differs primarily in the isomeric form of the oxadiazole ring and the position of methyl substitution. This structural variation demonstrates the importance of regioisomerism in determining the properties of heterocyclic compounds, as the different positioning of nitrogen and oxygen atoms within the oxadiazole ring can significantly influence electronic distribution and biological activity.

Comparative analysis of various oxadiazole-pyridine hybrids has revealed that the specific positioning of substituents and the choice of oxadiazole isomer can dramatically affect the compound's ability to participate in noncovalent interactions. Research conducted on N-pyridyl ureas bearing both 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties has shown that these compounds can engage in both oxadiazole-pyridine and oxadiazole-oxadiazole pi-pi interactions, depending on their molecular environment and crystal packing arrangements.

The presence of various halogen substituents on the pyridine ring creates a family of related compounds with distinct properties. For instance, compounds such as 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole and 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole represent positional isomers where the oxadiazole ring is attached to different positions of an unsubstituted pyridine system. These structural variations provide valuable structure-activity relationship data for understanding the optimal positioning of functional groups for specific biological targets.

The methyl substitution pattern in this compound can be compared with other methylated oxadiazole derivatives, such as 2-Methyl-5-(pyridin-3-yl)-1,3,4-oxadiazole. These comparisons highlight the influence of both the oxadiazole isomer type and the position of methyl substitution on the overall molecular properties. The 1,2,4-oxadiazole system in the target compound provides different electronic characteristics compared to the 1,3,4-oxadiazole isomer, potentially leading to distinct biological activities and synthetic applications.

Compound Oxadiazole Type Substitution Pattern Molecular Formula
This compound 1,2,4-oxadiazole 3-methyl, 5-pyridyl C8H6BrN3O
3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine 1,3,4-oxadiazole 5-methyl, 2-pyridyl C8H6BrN3O
2-Methyl-5-(pyridin-3-yl)-1,3,4-oxadiazole 1,3,4-oxadiazole 2-methyl, 5-pyridyl C8H7N3O
3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole 1,2,4-oxadiazole Unsubstituted C7H4BrN3O

The coordination chemistry aspects of these oxadiazole-pyridine hybrids have also been extensively studied, revealing that the pyridine-like nitrogen atoms in the oxadiazole core can impart coordinating behavior to these compounds. This property has led to their investigation as organic ligands for metal-ion complexes and coordination polymers, expanding their potential applications beyond traditional medicinal chemistry into materials science and sensing applications. The structural versatility of this compound and its analogs thus positions them as valuable building blocks for a wide range of scientific and technological applications.

Properties

IUPAC Name

5-(5-bromopyridin-3-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKGVCYLZLWOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283108-13-3
Record name 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a pyridine derivative with a suitable amidoxime under cyclization conditions to form the oxadiazole ring . The bromination of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine demonstrates activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-cancer Properties

The compound has also been investigated for its anti-cancer effects. In vitro studies reveal that it can induce apoptosis in cancer cells through the activation of specific pathways. The presence of the oxadiazole moiety enhances its interaction with biological targets involved in cancer progression .

Case Study: Synthesis of Antitumor Agents

A notable study synthesized a series of pyridine derivatives, including this compound, which were tested for their cytotoxicity against various cancer cell lines. Results indicated that modifications to the oxadiazole ring significantly influenced their efficacy .

Pesticidal Activity

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide. Research has shown that oxadiazole derivatives can act as effective insecticides and fungicides. The bromine substituent may enhance the compound's stability and efficacy against pests .

Case Study: Development of New Pesticides

In a recent agricultural study, this compound was evaluated for its effectiveness against common agricultural pests. The results demonstrated promising insecticidal activity, indicating its potential use in crop protection strategies .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. Its bromine content allows for cross-linking reactions that improve the durability of polymers .

Case Study: Synthesis of Functional Polymers

A research project focused on synthesizing functional polymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and resistance to degradation under environmental stressors .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against bacterial strains
Anti-cancer agentsInduces apoptosis in cancer cells
AgrochemicalsInsecticides and fungicidesPromising activity against agricultural pests
Materials SciencePolymer enhancementsImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with 1,2,4-Oxadiazole Moieties

(a) 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS: 1455-85-2)
  • Molecular Formula : C₈H₇N₃O
  • Molecular Weight : 161.16 g/mol
  • Key Differences : Lacks the bromine atom at position 3.
(b) 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS: 879896-54-5)
  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.18 g/mol
  • Melting Point : 66–68°C
  • Key Differences : Replaces pyridine with a benzaldehyde group.
  • Significance : The aldehyde group introduces reactivity for further functionalization but reduces metabolic stability compared to halogenated pyridines.

Brominated Pyridines with Alternative Substituents

(a) 3-Bromo-5-Methoxypyridine (CAS: 50720-12-2)
  • Molecular Formula: C₆H₆BrNO
  • Molecular Weight : 188.02 g/mol
  • Key Differences : Methoxy group replaces the 1,2,4-oxadiazole moiety.
  • Significance : The electron-donating methoxy group alters electronic properties, reducing the compound’s suitability for applications requiring electron-withdrawing substituents.
(b) 2-Bromo-3-methylpyridine (CAS: 3430-17-9)
  • Molecular Formula : C₆H₆BrN
  • Molecular Weight : 172.02 g/mol
  • Key Differences : Lacks the oxadiazole ring and has a methyl group at position 3.

Compounds with Alternative Heterocyclic Rings

(a) 3-(3-Bromo-1,2-oxazol-5-yl)pyridine (CAS: 1159976-79-0)
  • Molecular Formula : C₈H₅BrN₂O
  • Molecular Weight : 225.04 g/mol
  • Key Differences : Replaces 1,2,4-oxadiazole with a 1,2-oxazole ring.
  • Significance : The oxazole ring’s reduced nitrogen content decreases metabolic stability compared to 1,2,4-oxadiazole derivatives .
(b) 2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole
  • Key Differences : Incorporates a 1,3,4-oxadiazole ring and additional sulfur-containing groups.
  • Significance : 1,3,4-Oxadiazole derivatives generally exhibit lower biological activity compared to 1,2,4-oxadiazole analogs, as shown in antimycobacterial studies .

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine 1283108-13-3 C₈H₆BrN₃O 240.07 Bromine, 3-methyl-1,2,4-oxadiazole
3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine 1455-85-2 C₈H₇N₃O 161.16 None (lacks bromine)
3-Bromo-5-Methoxypyridine 50720-12-2 C₆H₆BrNO 188.02 Methoxy group
3-(3-Bromo-1,2-oxazol-5-yl)pyridine 1159976-79-0 C₈H₅BrN₂O 225.04 1,2-Oxazole ring

Biological Activity

3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound based on recent studies and data.

The molecular formula for this compound is C8H7BrN4OC_8H_7BrN_4O with a molecular weight of approximately 232.07 g/mol. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC₈H₇BrN₄O
Molecular Weight232.07 g/mol
CAS Number1283108-13-3
DensityNot specified
Melting PointNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole moieties. For instance, the presence of the 3-methyl-1,2,4-oxadiazol group has been associated with enhanced activity against various bacterial strains. In a comparative study, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific strain tested .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been investigated extensively. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways. In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on a series of oxadiazole derivatives found that those with bromine substitutions showed enhanced antibacterial activity compared to their non-brominated counterparts. The compound was effective against resistant strains of bacteria that are typically difficult to treat .
  • Cancer Cell Line Studies :
    • In vitro assays using human cancer cell lines revealed that this compound significantly reduced cell viability after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within microbial and cancer cells. The oxadiazole ring is known for its ability to form hydrogen bonds and participate in π-stacking interactions, which may enhance binding affinity to target proteins involved in cell growth and survival pathways.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine?

  • Methodology : Synthesis typically involves bromination of a pyridine precursor followed by oxadiazole ring formation. For example:

  • Step 1 : Bromination of a 5-substituted pyridine derivative using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
  • Step 2 : Cyclization with a nitrile or amidoxime precursor to form the 1,2,4-oxadiazole ring. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products .
    • Key Considerations : Purity of intermediates and regioselectivity during bromination are critical. Use TLC or HPLC to monitor reaction progress.

Q. How is the structure of this compound confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic systems with β ≈ 91.3°, as seen in related bromopyridine-oxadiazole hybrids ).
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyridine C-H couplings and oxadiazole proton environments).
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak for C8_8H7_7BrN4_4O).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

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